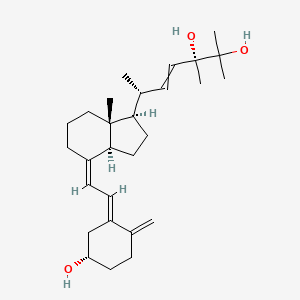

24, 25-Dihydroxy VD2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H44O3 |

|---|---|

Molecular Weight |

428.6 g/mol |

IUPAC Name |

(3R,6R)-6-[(1R,3aS,4Z,7aR)-4-[(2E)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol |

InChI |

InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15?,21-10-,22-11+/t20-,23+,24-,25+,27-,28-/m1/s1 |

InChI Key |

BPEQZNMKGFTMQE-JYVGXKDKSA-N |

Isomeric SMILES |

C[C@H](C=C[C@](C)(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C/C=C/3\C[C@H](CCC3=C)O)C |

Canonical SMILES |

CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Metabolic Pathway of Vitamin D2 to 24,25-Dihydroxyvitamin D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic conversion of vitamin D2 (ergocalciferol) to 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂). This pathway is a critical component of vitamin D catabolism, primarily mediated by the enzyme CYP24A1. Understanding this metabolic process is essential for research into vitamin D homeostasis, the development of vitamin D analogues, and the assessment of vitamin D status in clinical and research settings.

Core Metabolic Pathway

Vitamin D, in both its D2 and D3 forms, is biologically inactive and requires sequential hydroxylation steps to become active.[1] The conversion of vitamin D2 to its various metabolites is a highly regulated process. The formation of 24,25(OH)₂D₂ is a key step in the inactivation and excretion of vitamin D2 metabolites.

The central enzyme in this pathway is the mitochondrial cytochrome P450 enzyme, CYP24A1 , also known as 25-hydroxyvitamin D-24-hydroxylase.[2][3][4] This enzyme catalyzes the hydroxylation of 25-hydroxyvitamin D2 (25(OH)D₂) at the C-24 position to form 24,25(OH)₂D₂.[2][5] This process is a crucial part of a negative feedback loop that prevents excessive levels of active vitamin D and potential toxicity.[4]

The initial and rate-limiting step in the catabolism of 25(OH)D and 1,25-dihydroxyvitamin D (1,25(OH)₂D) is 24-hydroxylation by CYP24A1.[1] While the kidney is a primary site of CYP24A1 activity, this enzyme is also expressed in other tissues that are targets for vitamin D, such as the intestine and bone.[2][3] The expression of the CYP24A1 gene is strongly induced by 1,25(OH)₂D₃, creating a feedback mechanism to control vitamin D levels.[2]

The metabolic cascade does not necessarily stop at 24,25(OH)₂D₂. Further oxidation can occur, leading to the formation of other metabolites destined for excretion.[5]

Signaling Pathway Diagram

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. CYP24A1 - Wikipedia [en.wikipedia.org]

- 3. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inactivation of vitamin D2 metabolites by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 24,25-Dihydroxyvitamin D2 in Bone Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

24,25-dihydroxyvitamin D2 (24,25(OH)2D2) is a significant metabolite of vitamin D2, long considered an inactive byproduct of vitamin D catabolism. However, emerging evidence suggests a distinct and crucial role for its D3 analog, 24,25-dihydroxyvitamin D3, in bone metabolism, particularly in bone formation, fracture healing, and the regulation of chondrocyte differentiation. While much of the existing research has focused on the vitamin D3 metabolite, this guide synthesizes the current understanding of the mechanism of action of 24,25-dihydroxyvitamin D, with a focus on the D2 form where data is available, and highlights its potential as a therapeutic target in bone-related disorders. This document provides an in-depth overview of the signaling pathways, quantitative effects on bone cells, and detailed experimental protocols relevant to the study of this metabolite.

Introduction

Vitamin D is a crucial regulator of calcium and phosphate (B84403) homeostasis, essential for healthy bone mineralization. Its biologically active form, 1,25-dihydroxyvitamin D (1,25(OH)2D), has been extensively studied. However, another dihydroxylated metabolite, 24,25-dihydroxyvitamin D (24,25(OH)2D), is the most abundant dihydroxylated metabolite of vitamin D in circulation under normal calcium conditions.[1] This metabolite is synthesized from 25-hydroxyvitamin D by the enzyme 24-hydroxylase (CYP24A1).[2] While historically viewed as an inactive catabolite, a growing body of evidence supports a direct and unique role for 24,25(OH)2D in bone and cartilage.[1][3] Studies have indicated that 24,25-dihydroxyvitamin D is essential for the healing process in bone.[3] This guide will delve into the molecular mechanisms through which 24,25(OH)2D, with a focus on the D2 form, exerts its effects on bone metabolism.

Molecular Mechanism of Action

The mechanism of action of 24,25(OH)2D in bone metabolism is multifaceted, involving distinct signaling pathways in different bone cell types. While much of the detailed mechanistic work has been performed with the D3 form, the general principles are thought to be applicable to the D2 form.

Signaling in Chondrocytes

24,25(OH)2D plays a critical role in the regulation of chondrocyte differentiation and maturation, a key process in endochondral ossification. The signaling pathway in resting zone chondrocytes is distinct from that of 1,25(OH)2D3 and appears to be membrane-mediated.[1]

A key discovery has been the identification of FAM57B2 as a specific membrane receptor and effector molecule for 24R,25(OH)2D3.[4][5] The binding of 24R,25(OH)2D3 to FAM57B2 stimulates the production of lactosylceramide (B164483) (LacCer), which then acts as a second messenger to promote cartilage maturation and endochondral ossification during fracture repair.[4][5][6]

The signaling cascade also involves the activation of Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) pathway.[7] Specifically, 24R,25(OH)2D3 activates existing PKCα without translocation to the plasma membrane and stimulates the phosphorylation of ERK1/2.[1][7] This signaling is dependent on phospholipase D (PLD) and is enhanced by the inhibition of cyclooxygenase activity, suggesting a complex interplay with prostaglandin (B15479496) signaling.[7]

Effects on Osteoblasts

24,25(OH)2D has been shown to promote the differentiation of human mesenchymal stem cells (hMSCs) into osteoblasts.[8] It increases alkaline phosphatase activity and calcium mineralization of the extracellular matrix.[8] Interestingly, 24R,25(OH)2D3 has been found to decrease the expression of the vitamin D receptor (VDR), which is the primary receptor for 1,25(OH)2D3.[8] It also reduces the expression of 1α-hydroxylase (CYP27B1), the enzyme responsible for synthesizing 1,25(OH)2D3, thereby limiting the local production of the more active vitamin D metabolite.[8]

The activation of the human osteocalcin (B1147995) gene by 24R,25(OH)2D3 has been shown to occur through the VDR and the vitamin D-responsive element (VDRE), suggesting that at high concentrations, it can utilize the same nuclear receptor pathway as 1,25(OH)2D3.[9]

Influence on Osteoclasts

The role of 24,25(OH)2D in osteoclastogenesis and bone resorption is more complex and appears to be inhibitory. In vitro studies have shown that while 24,25(OH)2D3 itself has little effect on the formation of osteoclast-like cells, it can inhibit the stimulatory effect of parathyroid hormone (PTH) on their formation.[10] Furthermore, it has been observed to inhibit the resorption pit formation by osteoclasts that are stimulated by PTH.[10] This suggests a modulatory role for 24,25(OH)2D in bone resorption, potentially acting as a local brake on the actions of osteotropic hormones.[10]

Quantitative Data on Bone Metabolism

The following tables summarize the quantitative effects of 24,25-dihydroxyvitamin D on key markers of bone cell activity. It is important to note that the majority of this data is derived from studies using the D3 form of the metabolite.

Table 1: Effects of 24,25(OH)2D on Osteoblast Differentiation and Function

| Parameter | Cell Type | Concentration of 24,25(OH)2D | Effect | Reference |

| Alkaline Phosphatase (ALP) Activity | Human Mesenchymal Stem Cells | 10 nM | Increased | [8] |

| Calcium Mineralization | Human Mesenchymal Stem Cells | 10 nM | Increased (in the absence of dexamethasone) | [8] |

| Osteocalcin mRNA Expression | Human Mesenchymal Stem Cells | 10 nM | Decreased at day 1 and 14 | [11] |

| VDR mRNA Expression | Human Mesenchymal Stem Cells | 10 nM | Decreased | [8] |

| CYP27B1 mRNA Expression | Human Mesenchymal Stem Cells | 10 nM | Decreased | [8] |

Table 2: Effects of 24,25(OH)2D on Chondrocyte Activity

| Parameter | Cell Type | Concentration of 24,25(OH)2D3 | Effect | Reference |

| DNA Synthesis ([3H]thymidine incorporation) | Resting Zone Chondrocytes | 0.1-10 nM | Increased | [7][12] |

| Proteoglycan Synthesis ([35S]sulfate incorporation) | Resting Zone Chondrocytes | Not specified | Increased | [7] |

| Mineral Deposition | Growth Plate Chondrocytes | 0.1-10 nM | Increased by 20-50% | [12] |

Table 3: Comparative Effects of Vitamin D Metabolites on Osteoclast Formation

| Treatment | Effect on Osteoclast-like Cell Formation | Reference |

| 24,25(OH)2D3 alone | Little to no effect | [10] |

| PTH | Stimulatory | [10] |

| 1,25(OH)2D3 | Stimulatory | [10] |

| 24,25(OH)2D3 + PTH | Inhibits PTH-stimulated formation | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are outlines of key experimental protocols used to study the effects of 24,25-dihydroxyvitamin D on bone cells.

Osteoblast Differentiation Assay

This protocol is designed to assess the potential of 24,25(OH)2D2 to induce the differentiation of mesenchymal stem cells into osteoblasts.

-

Cell Culture: Human mesenchymal stem cells (hMSCs) are cultured in a growth medium (e.g., α-MEM supplemented with fetal bovine serum). To induce osteogenic differentiation, the medium is supplemented with osteogenic inducers such as β-glycerophosphate and ascorbic acid.[13][14]

-

Treatment: Cells are treated with varying concentrations of 24,25(OH)2D2, with appropriate vehicle controls. The treatment medium is replaced every 2-3 days.[14]

-

Alkaline Phosphatase (ALP) Staining and Activity: After a set period (e.g., 7-14 days), cells are fixed and stained for ALP, an early marker of osteoblast differentiation, using a commercially available kit (e.g., BCIP/NBT).[15] For quantitative analysis, ALP activity in cell lysates is measured using a colorimetric assay with p-nitrophenyl phosphate as a substrate.[15]

-

Mineralization Assay (Alizarin Red S Staining): To assess late-stage osteoblast differentiation and matrix mineralization (typically after 21 days), cells are fixed and stained with Alizarin Red S, which binds to calcium deposits.[16] The stained mineralized nodules can be quantified by extracting the dye with a solvent (e.g., 10% acetic acid) and measuring the absorbance at a specific wavelength (e.g., 405 nm).[13]

-

Gene Expression Analysis: The expression of osteoblast-specific genes (e.g., RUNX2, Collagen I, Osteocalcin) can be quantified using real-time quantitative PCR (RT-qPCR) at various time points during differentiation.[15]

Osteoclast Resorption Pit Assay

This assay is used to determine the effect of 24,25(OH)2D2 on the resorptive activity of mature osteoclasts.

-

Osteoclast Generation: Osteoclast precursors, such as human peripheral blood mononuclear cells (PBMCs) or murine bone marrow macrophages, are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to induce their differentiation into mature, multinucleated osteoclasts.[17][18]

-

Substrate Preparation: Cells are cultured on a resorbable substrate, such as calcium phosphate-coated plates or dentin slices.[17][19]

-

Treatment: Mature osteoclasts are treated with 24,25(OH)2D2, often in combination with a stimulator of bone resorption like PTH or 1,25(OH)2D3.[10]

-

Visualization and Quantification of Resorption Pits: After a defined culture period, the cells are removed, and the substrate is stained to visualize the resorption pits. For calcium phosphate-coated plates, staining with silver nitrate (B79036) can be used.[17] The resorbed area is then quantified using image analysis software (e.g., ImageJ).[17]

-

Fluorescence-based Resorption Assay: An alternative method involves using a fluoresceinamine-labeled chondroitin (B13769445) sulfate (B86663) (FACS) coated calcium phosphate plate. The release of FACS into the culture medium upon resorption is quantified by measuring fluorescence intensity.[20]

Measurement of 24,25-Dihydroxyvitamin D Levels

Accurate measurement of 24,25(OH)2D levels in biological samples is crucial for both research and potential clinical applications.

-

Sample Preparation: Serum or plasma samples are typically used. An internal standard (e.g., deuterated 24,25(OH)2D3) is added, followed by protein precipitation and liquid-liquid extraction to isolate the vitamin D metabolites.

-

Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of 24,25(OH)2D and other vitamin D metabolites.[21] This method allows for the simultaneous measurement of 25(OH)D and 24,25(OH)2D, enabling the calculation of the vitamin D metabolite ratio (VMR), which may be a better indicator of vitamin D status and catabolism.[22]

Conclusion and Future Directions

The available evidence strongly suggests that 24,25-dihydroxyvitamin D is not merely an inactive catabolite but an active hormone with a distinct role in bone metabolism. Its effects on chondrocyte differentiation, osteoblast function, and the modulation of osteoclast activity highlight its importance in bone formation and repair. The discovery of the FAM57B2 receptor and the lactosylceramide signaling pathway in chondrocytes provides a novel mechanistic framework for understanding its actions.[4][5]

A significant gap in the current knowledge is the relative lack of studies specifically investigating the D2 form of 24,25-dihydroxyvitamin D. While the mechanisms are likely to be similar to the D3 form, direct comparative studies are needed to confirm this and to elucidate any potential differences in potency or metabolic fate. Further research is also required to fully delineate the signaling pathways in osteoblasts and osteoclasts and to explore the therapeutic potential of 24,25(OH)2D2 in conditions such as fractures, osteoporosis, and other bone disorders. The development of specific agonists and antagonists for the 24,25(OH)2D signaling pathway could open up new avenues for drug development in the field of bone metabolism.

References

- 1. 24,25-(OH)(2)D(3) regulates cartilage and bone via autocrine and endocrine mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of High-Dose Vitamin D2 Versus D3 on Total and Free 25-Hydroxyvitamin D and Markers of Calcium Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cris.huji.ac.il [cris.huji.ac.il]

- 4. Optimal bone fracture repair requires 24R,25-dihydroxyvitamin D3 and its effector molecule FAM57B2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JCI - Optimal bone fracture repair requires 24R,25-dihydroxyvitamin D3 and its effector molecule FAM57B2 [jci.org]

- 6. researchgate.net [researchgate.net]

- 7. 1alpha,25-dihydroxyvitamin D(3) and 24R,25-dihydroxyvitamin D(3) modulate growth plate chondrocyte physiology via protein kinase C-dependent phosphorylation of extracellular signal-regulated kinase 1/2 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 24R,25-dihydroxyvitamin D3 promotes the osteoblastic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of the human osteocalcin gene by 24R,25-dihydroxyvitamin D3 occurs through the vitamin D receptor and the vitamin D-responsive element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of 24,25-dihydroxyvitamin D3 in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of 24R,25- and 1alpha,25-dihydroxyvitamin D3 on mineralizing growth plate chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. stellalife.com [stellalife.com]

- 14. Vitamin D Effects on Osteoblastic Differentiation of Mesenchymal Stem Cells from Dental Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. karger.com [karger.com]

- 16. Effects of 1,25-dihydroxyvitamin D3 on the differentiation of MC3T3-E1 osteoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The metabolism of 25-(OH)vitamin D3 by osteoclasts and their precursors regulates the differentiation of osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 21. New study defines analytical performance specifications for 24,25-dihydroxyvitamin D examinations | International Osteoporosis Foundation [osteoporosis.foundation]

- 22. Validation of the 24,25-Dihydroxyvitamin D3 to 25-Hydroxyvitamin D3 Ratio as a Biomarker of 25-Hydroxyvitamin D3 Clearance - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 24,25-Dihydroxyvitamin D2 in Calcium and Phosphate Homeostasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂), a major metabolite of vitamin D2, has long been considered an inactive byproduct of vitamin D catabolism. However, emerging evidence suggests a more nuanced role for this dihydroxylated metabolite in the intricate regulation of calcium and phosphate (B84403) homeostasis. This technical guide provides a comprehensive overview of the current understanding of 24,25(OH)₂D₂, focusing on its synthesis, metabolism, potential signaling pathways, and physiological effects on key target organs, including the intestine, bone, and kidneys. While much of the existing research has focused on the vitamin D3 analogue, 24,25-dihydroxyvitamin D3, this document places a special emphasis on the available data for the D2 form and highlights areas where further investigation is warranted.

Introduction: The Vitamin D Endocrine System

The vitamin D endocrine system is the cornerstone of calcium and phosphate homeostasis, essential for a multitude of physiological processes, most notably bone mineralization. Vitamin D, obtained from dietary sources (as vitamin D2 or D3) or synthesized in the skin upon exposure to ultraviolet B radiation (vitamin D3), is a prohormone that requires two sequential hydroxylation steps to become biologically active. The first hydroxylation occurs in the liver, converting vitamin D to 25-hydroxyvitamin D (25(OH)D), the major circulating form and a key indicator of vitamin D status. The second hydroxylation, primarily in the kidneys, is the critical regulatory step. The enzyme 1α-hydroxylase (CYP27B1) converts 25(OH)D to the hormonally active form, 1,25-dihydroxyvitamin D (1,25(OH)₂D), also known as calcitriol.

Conversely, the enzyme 24-hydroxylase (CYP24A1) initiates the catabolism of both 25(OH)D and 1,25(OH)₂D, leading to the formation of 24,25-dihydroxyvitamin D (24,25(OH)₂D) and 1,24,25-trihydroxyvitamin D, respectively. This pathway has traditionally been viewed as a mechanism for inactivating and clearing vitamin D metabolites. However, the relatively high circulating concentrations of 24,25(OH)₂D have prompted researchers to investigate its potential biological functions.

Synthesis and Metabolism of 24,25-Dihydroxyvitamin D2

The synthesis of 24,25(OH)₂D₂ is a key step in the catabolic pathway of vitamin D2.

-

Enzymatic Conversion: 25-hydroxyvitamin D2 (25(OH)D₂) serves as the substrate for the mitochondrial enzyme 24-hydroxylase, encoded by the CYP24A1 gene. This enzyme catalyzes the addition of a hydroxyl group at the carbon-24 position of the side chain, yielding 24,25-dihydroxyvitamin D2.

-

Regulation of CYP24A1: The expression and activity of CYP24A1 are tightly regulated by several factors:

-

1,25-dihydroxyvitamin D (1,25(OH)₂D): The active form of vitamin D is a potent inducer of CYP24A1 gene expression, creating a negative feedback loop to prevent vitamin D toxicity.

-

Parathyroid Hormone (PTH): PTH, secreted in response to low serum calcium, suppresses the expression of CYP24A1. This action shifts the metabolism of 25(OH)D towards the production of active 1,25(OH)₂D.

-

Fibroblast Growth Factor 23 (FGF23): This bone-derived hormone, which is secreted in response to high phosphate and 1,25(OH)₂D levels, stimulates the expression of CYP24A1. This leads to increased catabolism of vitamin D metabolites.[1][2][3]

-

-

Differences between D2 and D3 Metabolism: The side chains of vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol) differ, which influences their metabolism. Vitamin D2 has a double bond between carbons 22 and 23 and a methyl group at carbon 24. These structural differences may affect the affinity of their metabolites for the vitamin D binding protein (DBP) and their recognition by metabolic enzymes, potentially leading to variations in their circulating half-lives and biological potencies.[4]

Signaling Pathways of 24,25-Dihydroxyvitamin D

While 1,25(OH)₂D primarily exerts its effects through the nuclear vitamin D receptor (VDR), the signaling mechanisms of 24,25(OH)₂D appear to be more complex and are not fully elucidated, especially for the D2 form.

Interaction with the Vitamin D Receptor (VDR)

24,25(OH)₂D exhibits a significantly lower affinity for the VDR compared to 1,25(OH)₂D. This low affinity has been a primary reason for its classification as an "inactive" metabolite. However, some studies suggest that at physiological concentrations, it may still exert some VDR-mediated effects, particularly in tissues with high VDR expression.

Non-Genomic, VDR-Independent Signaling

A growing body of evidence, primarily from studies on 24,25(OH)₂D₃, points towards the existence of rapid, non-genomic signaling pathways that are independent of the nuclear VDR. These pathways often involve membrane-associated receptors and the activation of intracellular second messenger systems.

In chondrocytes, 24,25(OH)₂D₃ has been shown to bind to a putative membrane receptor, leading to the activation of Protein Kinase C (PKC).[5] This, in turn, can influence cellular processes like proliferation and differentiation. Whether 24,25(OH)₂D₂ utilizes similar non-genomic pathways remains an area of active investigation.

Figure 1: Putative non-genomic signaling pathway for 24,25(OH)₂D₂.

Role in Calcium and Phosphate Homeostasis

The precise role of 24,25(OH)₂D₂ in regulating calcium and phosphate levels is still under investigation, and much of the available data is from studies on the D3 form or other vitamin D analogs.

Intestinal Absorption

The primary regulator of intestinal calcium and phosphate absorption is 1,25(OH)₂D. However, some studies suggest a potential, albeit less potent, role for 24,25(OH)₂D.

-

Calcium: One study in vitamin D-deficient rats demonstrated that 24-epi-1,25(OH)₂D₂, a stereoisomer of a 1-hydroxylated form of 24,25(OH)₂D₂, was about half as active as 1,25(OH)₂D₂ in stimulating intestinal calcium transport.[3] This suggests that 24-hydroxylated D2 metabolites may have some, albeit reduced, calcemic activity in the intestine.

-

Phosphate: There is a significant lack of direct evidence for the effect of 24,25(OH)₂D₂ on intestinal phosphate transport. Studies on 24,25(OH)₂D₃ have yielded conflicting results, with some suggesting a possible minor role.[6]

Bone Metabolism

The effects of 24,25(OH)₂D on bone are complex and may involve both direct actions on bone cells and indirect effects through the regulation of mineral homeostasis.

-

Osteoblast Differentiation and Mineralization: Some in vitro studies using human mesenchymal stem cells have shown that 24R,25(OH)₂D₃ can promote osteoblastic differentiation and mineralization.[7][8] It has been proposed that a balanced ratio of 1,25(OH)₂D and 24,25(OH)₂D may be necessary for optimal bone formation.

-

Bone Resorption: The effect of 24,25(OH)₂D on bone resorption is less clear. Some studies suggest it may have an inhibitory effect on osteoclast formation and activity, while others have not observed a significant impact.

Renal Function

The kidneys are a central hub for calcium and phosphate regulation. While 1,25(OH)₂D and PTH are the primary hormonal regulators of renal calcium and phosphate handling, the role of 24,25(OH)₂D₂ is not well-defined. It is plausible that 24,25(OH)₂D₂ could have local effects within the kidney, given that it is produced there, but further research is needed to confirm this.

Quantitative Data on the Effects of 24-Hydroxylated Vitamin D Metabolites

The available quantitative data specifically for 24,25-dihydroxyvitamin D2 are limited. The following tables summarize findings from studies on related compounds, which may provide some insight into the potential effects of 24,25(OH)₂D₂.

Table 1: Dose-Response of 1α,24-dihydroxyvitamin D2 on Serum Calcium in Vitamin D-deficient Rats

| Oral Dose of 1α,24(OH)₂D₂ | Change in Serum Calcium (relative to control) | Reference |

| 30x greater than 1α,25(OH)₂D₂ | Similar increase to 1α,25(OH)₂D₂ | [9] |

Note: This study used a 1-hydroxylated form of 24-hydroxyvitamin D2 and indicates a significantly lower calcemic effect compared to the 1,25-dihydroxylated form.

Table 2: Comparative Activity of 24-epi-1,25-dihydroxyvitamin D2 on Intestinal Calcium Transport

| Compound | Relative Activity (compared to 1,25(OH)₂D₂) | Reference |

| 24-epi-1,25(OH)₂D₂ | ~50% | [3] |

Note: This study used a stereoisomer of 1,25-dihydroxyvitamin D2 and suggests a reduced but present activity in stimulating intestinal calcium transport.

Table 3: Effects of Vitamin D2 Supplementation on Serum Calcium and Phosphate in Osteoporotic Women

| Daily Dose of Vitamin D2 | Change in Serum Calcium (mg/dL) after 3 months | Change in Serum Phosphate (mg/dL) after 3 months | Reference |

| 125 µg | +0.3 (statistically significant) | Not reported | [10] |

| 250 µg | +0.3 (statistically significant) | Not reported | [10] |

Note: This table shows the effects of the parent vitamin D2 compound, not 24,25(OH)₂D₂ directly. The increase in serum calcium is likely due to the conversion of vitamin D2 to 1,25(OH)₂D₂.

Experimental Protocols

Measurement of Intestinal Calcium Transport using Ussing Chambers

The Ussing chamber is an in vitro technique used to measure the transport of ions across epithelial tissues, such as the intestinal lining.

Protocol Outline:

-

Tissue Preparation: A segment of the small intestine (e.g., duodenum, jejunum) is excised and the muscle layers are stripped away to isolate the mucosal-submucosal layers.

-

Mounting: The tissue is mounted between two halves of the Ussing chamber, separating the mucosal (apical) and serosal (basolateral) sides.

-

Bathing Solutions: Both chambers are filled with an oxygenated physiological buffer solution (e.g., Ringer's solution) maintained at 37°C.

-

Measurement of Transepithelial Calcium Flux:

-

A known concentration of a calcium tracer (e.g., radioactive ⁴⁵Ca or a stable isotope) is added to the mucosal chamber.

-

Samples are taken from the serosal chamber at regular intervals to measure the appearance of the tracer.

-

The flux of calcium from the mucosal to the serosal side (Jms) is calculated.

-

To measure the flux in the opposite direction (Jsm), the tracer is added to the serosal chamber and its appearance in the mucosal chamber is measured.

-

Net calcium transport is the difference between Jms and Jsm.

-

-

Experimental Intervention: 24,25(OH)₂D₂ can be added to the bathing solutions (either acutely or by pre-treating the animal) to assess its effect on calcium transport.

Figure 2: Workflow for Ussing chamber intestinal transport assay.

In Vitro Bone Resorption (Pit) Assay

This assay is used to assess the activity of osteoclasts, the cells responsible for bone resorption.

Protocol Outline:

-

Preparation of Bone Slices: Thin slices of dentin or bone are prepared and sterilized.

-

Osteoclast Culture: Osteoclasts are generated from precursor cells (e.g., bone marrow macrophages or peripheral blood mononuclear cells) in the presence of M-CSF and RANKL.

-

Co-culture: The mature osteoclasts are seeded onto the bone slices and cultured for several days.

-

Experimental Intervention: Different concentrations of 24,25(OH)₂D₂ are added to the culture medium to assess its effect on osteoclast activity.

-

Visualization of Resorption Pits:

-

The cells are removed from the bone slices.

-

The slices are stained (e.g., with toluidine blue) to visualize the resorption pits created by the osteoclasts.

-

-

Quantification: The number and area of the resorption pits are quantified using microscopy and image analysis software.

Osteoblast Differentiation Assay

This assay is used to evaluate the effect of compounds on the differentiation of osteoblast precursor cells into mature, bone-forming osteoblasts.

Protocol Outline:

-

Cell Culture: Mesenchymal stem cells or pre-osteoblastic cell lines are cultured in a growth medium.

-

Induction of Differentiation: The cells are switched to an osteogenic differentiation medium containing ascorbic acid and β-glycerophosphate.

-

Experimental Intervention: Different concentrations of 24,25(OH)₂D₂ are added to the differentiation medium.

-

Assessment of Differentiation Markers: After a period of incubation (typically 7-21 days), the following markers of osteoblast differentiation are assessed:

-

Alkaline Phosphatase (ALP) Activity: ALP is an early marker of osteoblast differentiation. Its activity can be measured using a colorimetric assay.

-

Mineralization: The deposition of a mineralized matrix, a hallmark of mature osteoblasts, can be visualized by staining with Alizarin Red S.

-

Gene Expression: The expression of osteoblast-specific genes (e.g., RUNX2, OSTERIX, OSTEOCALCIN) can be quantified by RT-qPCR.

-

Conclusion and Future Directions

The role of 24,25-dihydroxyvitamin D2 in calcium and phosphate homeostasis is an area of growing interest, moving beyond the traditional view of this metabolite as merely an inactive catabolite. While direct evidence for the specific actions of the D2 form is still limited, studies on the D3 analogue and related compounds suggest potential biological activities, particularly in bone and cartilage, that may be mediated through non-genomic signaling pathways.

For researchers, scientists, and drug development professionals, several key areas warrant further investigation:

-

Direct comparison of 24,25(OH)₂D₂ and 24,25(OH)₂D₃: Head-to-head studies are needed to determine if there are clinically relevant differences in their biological activities.

-

Elucidation of signaling pathways: The identification and characterization of the putative membrane receptor(s) and downstream signaling cascades for 24,25(OH)₂D₂ are crucial.

-

Dose-response studies: Comprehensive in vivo studies are required to establish the dose-dependent effects of 24,25(OH)₂D₂ on serum calcium, phosphate, PTH, and bone turnover markers.

-

Role in phosphate homeostasis: The effects of 24,25(OH)₂D₂ on intestinal and renal phosphate transport are largely unknown and represent a significant knowledge gap.

A deeper understanding of the physiological role of 24,25-dihydroxyvitamin D2 could open new avenues for the development of novel therapeutic strategies for metabolic bone diseases and other conditions related to disordered calcium and phosphate homeostasis.

References

- 1. Fibroblast Growth Factor 23 Regulation by Systemic and Local Osteoblast-Synthesized 1,25-Dihydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Non-Genomic Actions of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FGF23 and Vitamin D Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of 24,25(OH)2D levels does not support FGF23-mediated catabolism of vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of 24,25-dihydroxycholecalciferol on calcium absorption in proximal small intestine in uraemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apparent nonnuclear regulation of intestinal phosphate transport: effects of 1,25-dihydroxyvitamin D3,24,25-dihydroxyvitamin D3, and 25-hydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 24R,25-dihydroxyvitamin D3 promotes the osteoblastic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The serum 24,25-dihydroxyvitamin D concentration, a marker of vitamin D catabolism, is reduced in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

The Physiological Significance of Circulating 24,25-Dihydroxyvitamin D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D, a group of fat-soluble secosteroids, is essential for maintaining mineral homeostasis and skeletal health. The two major forms are vitamin D3 (cholecalciferol) and vitamin D2 (ergocalciferol). While the biological activities of the hormonally active form, 1,25-dihydroxyvitamin D [1,25(OH)2D], are well-established, the physiological roles of other vitamin D metabolites remain an active area of investigation. Among these is 24,25-dihydroxyvitamin D2 (24,25(OH)2D2), a major catabolite of 25-hydroxyvitamin D2 (25(OH)D2). Historically considered an inactive byproduct of vitamin D metabolism, emerging evidence suggests that 24,25(OH)2D may possess unique biological functions, particularly in bone and cartilage physiology. This technical guide provides an in-depth overview of the current understanding of the physiological significance of circulating 24,25(OH)2D2 levels, with a focus on its synthesis, metabolism, potential roles in health and disease, and methods for its quantification.

Synthesis and Metabolism of 24,25-Dihydroxyvitamin D2

Vitamin D2 is primarily derived from plant sources and dietary supplements.[1] Following its ingestion, it undergoes a two-step hydroxylation process to become biologically active. The initial hydroxylation occurs in the liver, converting vitamin D2 to 25-hydroxyvitamin D2 (25(OH)D2). This is the major circulating form of vitamin D and is used to assess a person's vitamin D status.[2] Subsequently, in the kidney and other tissues, 25(OH)D2 can be further hydroxylated at the 1α-position by the enzyme CYP27B1 to form the active hormone 1,25-dihydroxyvitamin D2 (1,25(OH)2D2).[1]

Alternatively, 25(OH)D2 can be hydroxylated at the 24-position by the enzyme CYP24A1 (25-hydroxyvitamin D-24-hydroxylase), leading to the formation of 24,25-dihydroxyvitamin D2 (24,25(OH)2D2).[3][4] This step is a key part of the catabolic pathway for vitamin D metabolites, preventing the accumulation of potentially toxic levels of 1,25(OH)2D.[3] The expression of CYP24A1 is tightly regulated; it is induced by 1,25(OH)2D and fibroblast growth factor-23 (FGF-23) and suppressed by parathyroid hormone (PTH).[5][6] While the kidney is the primary site of CYP24A1 activity, extrarenal synthesis of 24,25(OH)2D has also been demonstrated, particularly when substrate (25(OH)D) levels are high.[7][8]

Metabolic pathway of Vitamin D2 leading to the formation of 24,25(OH)2D2.

Physiological Roles and Clinical Significance

While long considered an inactive catabolite, a growing body of evidence suggests that 24,25(OH)2D, including the D2 form, may have distinct biological functions, particularly in the musculoskeletal system.

Bone and Cartilage Health

Several studies have pointed towards a role for 24,25(OH)2D in endochondral bone formation and fracture healing.[3][9] Animal models have shown that mice lacking the CYP24A1 enzyme, and therefore unable to produce 24,25(OH)2D3, exhibit delayed fracture healing.[9][10] This impaired healing is characterized by a smaller and less stiff callus.[10] Importantly, the administration of 24R,25(OH)2D3 was able to rescue this phenotype, whereas 1,25(OH)2D3 could not.[10]

Further research has identified a specific membrane receptor for 24R,25(OH)2D3, FAM57B2, which upon binding, stimulates the production of lactosylceramide (B164483) (LacCer).[10][11] This signaling cascade appears to be crucial for cartilage maturation during the process of endochondral ossification in fracture repair.[10] While these studies have focused on the D3 form, the structural similarity between 24,25(OH)2D2 and 24,25(OH)2D3 suggests a potential for analogous functions.

In a study involving older adults, higher levels of 24,25(OH)2D were modestly associated with greater hip bone mineral density and a lower risk of hip fracture, whereas 25(OH)D alone was not associated with fracture risk.[12]

Relationship with Other Vitamin D Metabolites and PTH

Circulating levels of 24,25(OH)2D are strongly and positively correlated with 25(OH)D levels.[13][14] There is also a significant negative correlation between 24,25(OH)2D and parathyroid hormone (PTH) concentrations.[13][15] In fact, some studies suggest that the concentration of 24,25(OH)2D is more strongly correlated with PTH than either 25(OH)D or 1,25(OH)2D.[5] This may indicate that 24,25(OH)2D levels could serve as a sensitive marker of vitamin D metabolism and its regulation by PTH.

Interestingly, higher levels of 25(OH)D2 have been associated with lower levels of 25(OH)D3 and 1,25(OH)2D3, suggesting a potential for competition between the D2 and D3 metabolic pathways.[16][17]

Chronic Kidney Disease (CKD)

In patients with chronic kidney disease, circulating concentrations of 24,25(OH)2D are significantly lower and decrease with declining estimated glomerular filtration rate (eGFR).[5] This suggests that CKD is a state of stagnant vitamin D metabolism, with reductions in both the production of the active hormone 1,25(OH)2D and the catabolism of 25(OH)D.[5] Low levels of 24,25(OH)2D in CKD patients are strongly associated with hyperparathyroidism.[5]

Quantitative Data on Circulating 24,25-Dihydroxyvitamin D Levels

The following tables summarize quantitative data on circulating 24,25(OH)2D levels from various studies. It is important to note that most studies measure the D3 form or do not differentiate between D2 and D3.

| Population/Condition | 24,25(OH)2D Levels (ng/mL) | Key Findings | Reference |

| Chronic Kidney Disease (by eGFR) | |||

| eGFR ≥ 60 ml/min/1.73m² | 3.6 (mean) | 24,25(OH)2D levels decrease with declining eGFR. | [5] |

| eGFR 45–59 ml/min/1.73m² | 3.2 (mean) | [5] | |

| eGFR 30–44 ml/min/1.73m² | 2.6 (mean) | [5] | |

| eGFR 15–29 ml/min/1.73m² | 2.6 (mean) | [5] | |

| eGFR < 15 ml/min/1.73m² | 1.7 (mean) | [5] | |

| Osteogenesis Imperfecta (OI) | |||

| OI Type I or IV | Lower | Serum 24,25(OH)2D levels were significantly higher in the more severe OI type III. | [13] |

| OI Type III | Higher | [13] |

| Parameter | Correlation with 24,25(OH)2D | Population | Reference |

| Serum 25(OH)D | Positive (r² = 0.80) | General population | [14] |

| Serum PTH | Negative (r = -0.44) | Chronic Kidney Disease | [5] |

| Hip Bone Mineral Density | Modest Positive Association | Older Adults | [12] |

| Hip Fracture Risk | Inverse Association (HR per SD higher: 0.73) | Older Adults | [12] |

Experimental Protocols: Quantification of 24,25-Dihydroxyvitamin D2

The accurate measurement of circulating 24,25(OH)2D2 is crucial for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of vitamin D metabolites due to its high sensitivity and specificity.[14][18]

Principle

The method involves the extraction of 24,25(OH)2D2 and other vitamin D metabolites from a serum or plasma sample, followed by chromatographic separation and detection by tandem mass spectrometry. An internal standard, typically a stable isotope-labeled version of the analyte (e.g., d6-24,25(OH)2D3), is added at the beginning of the procedure to ensure accurate quantification.[19]

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of serum or plasma, add a known amount of the internal standard solution.

-

Add an organic solvent, such as methyl tert-butyl ether (MTBE) or a mixture of hexane (B92381) and ethyl acetate, to the sample.[19]

-

Vortex vigorously to ensure thorough mixing and extraction of the analytes into the organic phase.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic supernatant to a clean tube.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

Derivatization (Optional but Recommended for Enhanced Sensitivity)

To improve ionization efficiency and sensitivity, the extracted vitamin D metabolites can be derivatized. A common derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or its analogues like DMEQ-TAD.[14][19] This involves incubating the dried extract with the derivatizing agent prior to reconstitution.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A reversed-phase column, such as a C18 or Phenyl column, is typically used.[14]

-

Mobile Phase: A gradient of methanol (B129727) and water, often with a small amount of formic acid or ammonium (B1175870) formate, is used to separate the different vitamin D metabolites.[14]

-

-

Mass Spectrometric Detection:

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is commonly employed.[18]

-

Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte (24,25(OH)2D2) and the internal standard are monitored for quantification.

-

Simplified workflow for the LC-MS/MS quantification of 24,25(OH)2D.

Signaling Pathways

The signaling pathway for 24,25(OH)2D3 in fracture healing has been elucidated, providing a framework for understanding its molecular mechanism.

Signaling pathway of 24,25(OH)2D3 in fracture healing.

Conclusion and Future Directions

The understanding of the physiological significance of circulating 24,25-dihydroxyvitamin D2 is evolving. No longer considered merely an inactive catabolite, evidence suggests it may play a role in bone and cartilage health, particularly in the context of fracture healing. Its relationship with PTH and its altered levels in chronic kidney disease highlight its potential as a biomarker of vitamin D metabolism and overall mineral homeostasis.

For researchers and drug development professionals, several key areas warrant further investigation:

-

Elucidating the specific functions of 24,25(OH)2D2: While much of the research has focused on the D3 form, direct investigation into the biological activities of 24,25(OH)2D2 is needed. This includes its binding affinity for the vitamin D receptor and other potential receptors.

-

Therapeutic potential in fracture healing: The signaling pathway involving FAM57B2 and lactosylceramide presents a novel target for therapeutic interventions to enhance bone repair.

-

Clinical utility as a biomarker: Further studies are required to establish the clinical utility of measuring circulating 24,25(OH)2D2 levels in various disease states, including osteoporosis and chronic kidney disease.

The continued exploration of the physiological roles of 24,25(OH)2D2 will undoubtedly provide new insights into the complex biology of vitamin D and may lead to the development of novel therapeutic strategies for a range of skeletal and mineral-related disorders.

References

- 1. 1,25-dihydroxyvitamin D2 | Rupa Health [rupahealth.com]

- 2. researchgate.net [researchgate.net]

- 3. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 24,25-Dihydroxyprevitamin D2 () for sale [vulcanchem.com]

- 5. The serum 24,25-dihydroxyvitamin D concentration, a marker of vitamin D catabolism, is reduced in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Evidence for extrarenal metabolism of 25-hydroxyvitamin D3 in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Extra-renal production of 24,25-dihydroxyvitamin D in chronic renal failure during 25 hydroxyvitamin D3 therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vitamin D metabolism, cartilage and bone fracture repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimal bone fracture repair requires 24R,25-dihydroxyvitamin D3 and its effector molecule FAM57B2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The 24,25 to 25-Hydroxyvitamin D Ratio and Fracture Risk in Older Adults: The Cardiovascular Health Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Serum 24,25-dihydroxyvitamin D concentrations in osteogenesis imperfecta: relationship to bone parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Vitamin D Status and Its Association with Parathyroid Hormone Concentration in Brazilians - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Higher 25(OH)D2 Is Associated With Lower 25(OH)D3 and 1,25(OH)2D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A Candidate Reference Measurement Procedure for Quantifying Serum Concentrations of 25-Hydroxyvitamin D3 and 25-Hydroxyvitamin D2 Using Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lcms.cz [lcms.cz]

24,25-Dihydroxyvitamin D2: A Comprehensive Technical Guide to its Role as a Catabolite of Vitamin D2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂), a primary catabolite of vitamin D2. The document elucidates the biochemical pathway of its formation, centered around the enzymatic action of CYP24A1, and presents a comparative analysis with its vitamin D3 counterpart. Detailed experimental protocols for the in vitro analysis of CYP24A1 activity and the quantification of vitamin D metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided. Quantitative data, including enzyme kinetics and physiological concentrations, are systematically tabulated. Furthermore, this guide visualizes the metabolic cascade and experimental workflows through detailed diagrams rendered in the DOT language, offering a clear and comprehensive resource for researchers in the field of vitamin D metabolism and drug development.

Introduction

Vitamin D, essential for calcium homeostasis and a modulator of numerous physiological processes, exists in two primary forms: vitamin D3 (cholecalciferol) and vitamin D2 (ergocalciferol). While both forms are considered prohormones that require sequential hydroxylations to become biologically active, their metabolic fates, particularly their catabolism, exhibit subtle but significant differences. The inactivation of vitamin D metabolites is a crucial process to prevent vitamin D toxicity and maintain metabolic balance. This process is primarily mediated by the mitochondrial enzyme 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene.[1][2] This enzyme initiates a cascade of oxidative reactions in the side chain of vitamin D metabolites, leading to their eventual excretion.[3]

24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) is the initial product of the catabolism of 25-hydroxyvitamin D2 (25(OH)D₂), the principal circulating form of vitamin D2.[4] Understanding the formation and physiological relevance of 24,25(OH)₂D₂ is critical for a complete picture of vitamin D2 efficacy and metabolism. This guide details the biochemical journey of vitamin D2 through its catabolic pathway, offering insights into the enzymatic processes, quantitative parameters, and analytical methodologies pertinent to its study.

The Biochemical Pathway of 24,25(OH)₂D₂ Formation

The catabolism of vitamin D2 is a multi-step process initiated by the enzyme CYP24A1. This enzyme, a member of the cytochrome P450 family, is responsible for the 24-hydroxylation of both 25(OH)D₂ and the active hormonal form, 1,25-dihydroxyvitamin D2 (1,25(OH)₂D₂).[4]

The initial and rate-limiting step in the catabolic cascade is the introduction of a hydroxyl group at the C-24 position of 25(OH)D₂, yielding 24,25(OH)₂D₂.[4] This reaction is followed by a series of further oxidations, also catalyzed by CYP24A1, which include hydroxylation at other side-chain positions (e.g., C26 or C28) and cleavage of the C24-C25 bond.[4] These modifications ultimately lead to the formation of water-soluble, biologically inactive end products, such as calcitroic acid, which are then excreted from the body.[5]

The expression of CYP24A1 is tightly regulated, most notably by the active form of vitamin D3, 1,25(OH)₂D₃, which strongly induces its transcription, creating a negative feedback loop.[6] Parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23) also play regulatory roles.[7]

Quantitative Data

Enzyme Kinetics

Table 1: Kinetic Parameters of Human CYP24A1 for 1,25(OH)₂D₃ and its C24-Oxidation Intermediates

| Substrate | Km (mmol·mol phospholipid⁻¹) | kcat (min⁻¹) |

|---|---|---|

| 1,25(OH)₂D₃ | Value not specified | Value not specified |

| 1,24,25(OH)₃D₃ | 15 | 34 |

| 24-oxo-1,25(OH)₂D₃ | Value not specified | Value not specified |

| 24-oxo-1,23,25(OH)₃D₃ | 0.34 | Lowest kcat |

Data from a study on human CYP24A1 expressed in E. coli and reconstituted in a phospholipid-vesicle system.[1]

Physiological Concentrations

The circulating levels of 24,25(OH)₂D are a reflection of both the substrate (25(OH)D) concentration and the activity of the CYP24A1 enzyme. In clinical settings, the ratio of 25(OH)D to 24,25(OH)₂D is emerging as a more reliable indicator of CYP24A1 activity than the absolute concentration of 24,25(OH)₂D alone.[2]

Table 2: Serum Concentrations of 24,25(OH)₂D₃ in a Study of Patients with Chronic Kidney Disease (CKD)

| eGFR (ml/min/1.73m²) | Mean Serum 24,25(OH)₂D₃ (ng/mL) |

|---|---|

| ≥ 60 | 3.6 |

| 45–59 | 3.2 |

| 30–44 | 2.6 |

| 15–29 | 2.6 |

| < 15 | 1.7 |

Data from a study measuring 24,25(OH)₂D₃, highlighting the trend of decreasing concentrations with declining kidney function. It is important to note that this data is for the D3 metabolite.[7]

Table 3: Serum Vitamin D Metabolite Concentrations in Healthy Adults After Supplementation

| Supplement (1000 IU/day for 11 weeks) | Mean Change in 1,25(OH)₂D₂ (pg/mL) | Mean Change in 1,25(OH)₂D₃ (pg/mL) |

|---|---|---|

| Vitamin D₂ | +7.4 | -9.9 |

| Vitamin D₃ | No significant change | No significant change |

This study demonstrates that vitamin D2 supplementation increases 1,25(OH)₂D₂ levels, which is accompanied by a compensatory decrease in 1,25(OH)₂D₃.[8]

Experimental Protocols

In Vitro Assay of Human CYP24A1 Activity

This protocol describes a method for assessing the enzymatic activity of human CYP24A1 reconstituted in a phospholipid vesicle system.

Materials:

-

Expressed and partially purified human CYP24A1

-

Phospholipid vesicles (e.g., a mixture of phosphatidylcholine and phosphatidylethanolamine)

-

Adrenodoxin (B1173346) and adrenodoxin reductase (for electron transfer)

-

NADPH

-

25(OH)D₂ substrate

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Quenching solution (e.g., acetonitrile)

-

LC-MS/MS system for product analysis

Procedure:

-

Reconstitution of CYP24A1: a. Prepare phospholipid vesicles by sonication or extrusion. b. Mix the purified CYP24A1 with the phospholipid vesicles and detergent (e.g., sodium cholate). c. Remove the detergent by dialysis or with bio-beads to allow the enzyme to incorporate into the lipid bilayer.

-

Enzyme Reaction: a. In a reaction tube, combine the reconstituted CYP24A1, adrenodoxin, adrenodoxin reductase, and 25(OH)D₂ substrate in the reaction buffer. b. Pre-incubate the mixture at 37°C. c. Initiate the reaction by adding NADPH. d. Incubate at 37°C for a specified time (e.g., 30 minutes). e. Stop the reaction by adding a quenching solution.

-

Product Analysis: a. Centrifuge the reaction mixture to pellet precipitated protein. b. Analyze the supernatant for the presence of 24,25(OH)₂D₂ and other metabolites using a validated LC-MS/MS method.

Quantification of 24,25(OH)₂D₂ in Serum by LC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of 24,25(OH)₂D₂ in human serum.

Materials:

-

Serum samples

-

Internal standard (e.g., deuterated 24,25(OH)₂D₂)

-

Protein precipitation solution (e.g., zinc sulfate (B86663) in methanol)

-

Liquid-liquid extraction solvent (e.g., hexane/methyl-tert-butyl ether)

-

Derivatization agent (optional, e.g., DMEQ-TAD to enhance ionization)

-

LC-MS/MS system with a suitable column (e.g., C18 or Phenyl)

Procedure:

-

Sample Preparation: a. To a serum aliquot, add the internal standard. b. Precipitate proteins by adding the protein precipitation solution and vortexing. c. Centrifuge to pellet the proteins. d. Transfer the supernatant to a clean tube.

-

Extraction: a. Perform a liquid-liquid extraction of the supernatant using an appropriate organic solvent mixture. b. Separate the organic phase containing the vitamin D metabolites. c. Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Derivatization (Optional): a. Reconstitute the dried extract in the derivatization agent solution. b. Incubate as required to complete the reaction. c. Dry the derivatized sample.

-

LC-MS/MS Analysis: a. Reconstitute the final dried extract in the mobile phase. b. Inject the sample onto the LC-MS/MS system. c. Separate the vitamin D metabolites using a gradient elution. d. Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive ion mode.

Signaling Pathways and Biological Activity

While the primary role of 24-hydroxylation is the inactivation and clearance of vitamin D metabolites, there is emerging evidence that 24,25(OH)₂D₃ may possess some biological activity, particularly in cartilage and bone.[3] Studies on its vitamin D2 counterpart are less common. However, research on 24,25(OH)₂D₃ has shown that it can induce non-genomic signaling pathways. For instance, in HepG2 cells, 24,25(OH)₂D₃ has been shown to activate protein kinase Cα (PKCα), c-jun-N-terminal kinase 1 (JNK1), and extracellular-regulated kinase 1/2 (ERK1/2).[9] This activation leads to an increase in AP-1 dependent transcriptional activity and the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8.[9] It is plausible that 24,25(OH)₂D₂ could elicit similar effects, though further research is required to confirm this.

References

- 1. Kinetic analysis of human CYP24A1 metabolism of vitamin D via the C24-oxidation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mayocliniclabs.com [mayocliniclabs.com]

- 3. 24,25-Dihydroxycholecalciferol - Wikipedia [en.wikipedia.org]

- 4. Inactivation of vitamin D2 metabolites by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The serum 24,25-dihydroxyvitamin D concentration, a marker of vitamin D catabolism, is reduced in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Pro-inflammatory signaling by 24,25-dihydroxyvitamin D3 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Potential Hormonal Activity of 24,25-Dihydroxyvitamin D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D2 (ergocalciferol) and its metabolites are crucial for various physiological processes, most notably calcium and phosphate (B84403) homeostasis. While 1α,25-dihydroxyvitamin D2 is the most hormonally active form, the biological significance of other metabolites, such as 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂), remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of the potential hormonal activity of 24,25(OH)₂D₂, with a focus on its interaction with the vitamin D receptor (VDR), its effects on gene expression, and the experimental methodologies used to characterize its function.

Data Presentation: VDR Interaction and Transcriptional Activity

The hormonal activity of vitamin D analogs is primarily determined by their binding affinity to the Vitamin D Receptor (VDR) and their subsequent ability to modulate the transcription of target genes. The following table summarizes the available data for 24,25-dihydroxyvitamin D2 in comparison to key vitamin D3 metabolites.

| Compound | VDR Binding Affinity (Kd) | Transcriptional Activation (EC50) | Notes |

| 24,25-Dihydroxyvitamin D2 | Data not available in published literature. | Data not available in published literature. | Generally considered to have significantly lower affinity for the VDR compared to 1α,25(OH)₂D₃. |

| 24,25-Dihydroxyvitamin D3 | Weak binding affinity. | Significantly less potent than 1α,25(OH)₂D₃. | The binding to the VDR is weak, even at concentrations 100,000-fold higher than 1α,25(OH)₂D₃[1]. |

| 1α,25-Dihydroxyvitamin D3 | ~0.1 nM[2][3] | ~0.48 nM[2][3] | The most biologically active form of vitamin D3, serving as a benchmark for hormonal activity. |

Signaling Pathways

The hormonal actions of vitamin D metabolites are mediated through both genomic and non-genomic pathways.

Genomic Signaling Pathway

The canonical genomic pathway involves the binding of the vitamin D metabolite to the VDR, which then heterodimerizes with the retinoid X receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[4]

Non-Genomic Signaling Pathway

Rapid, non-genomic effects of vitamin D metabolites have also been observed. These are initiated by the binding of the metabolite to a putative membrane-associated VDR, leading to the activation of second messenger systems and downstream signaling cascades, such as those involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPK).[5][6] While this has been primarily studied for 1α,25(OH)₂D₃, it is plausible that other metabolites could engage these pathways, albeit with different efficiencies.

Experimental Protocols

The characterization of the hormonal activity of 24,25-dihydroxyvitamin D2 relies on a suite of in vitro assays. Below are detailed methodologies for two key experiments.

VDR Competitive Binding Assay

This assay determines the binding affinity of a test compound (e.g., 24,25(OH)₂D₂) to the VDR by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of the test compound for the VDR.

Materials:

-

Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

-

Radioligand: [³H]-1α,25(OH)₂D₃ at a concentration at or below its Kd.

-

Test Compound: 24,25-dihydroxyvitamin D2 at serial dilutions.

-

Unlabeled Ligand: High concentration of unlabeled 1α,25(OH)₂D₃ for determining non-specific binding.

-

Assay Buffer: e.g., TEGKD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.3 M KCl, 10% glycerol).

-

Separation Method: Hydroxylapatite slurry or dextran-coated charcoal.

-

Scintillation Cocktail & Counter.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound and control compounds in the assay buffer.

-

Reaction Setup: In microcentrifuge tubes, add the assay buffer, recombinant VDR, and the test compound or vehicle.

-

Incubation: Add the radiolabeled [³H]-1α,25(OH)₂D₃ to initiate the binding reaction. Incubate at 4°C for a specified period (e.g., 4-18 hours) to reach equilibrium.

-

Separation: Add hydroxylapatite slurry or dextran-coated charcoal to each tube to separate bound from free radioligand. Centrifuge to pellet the VDR-ligand complex.

-

Quantification: Measure the radioactivity in the supernatant (or the pellet, depending on the method) using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to calculate the IC50 value, which can then be converted to a Ki value.

VDR-Mediated Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the VDR and induce the transcription of a reporter gene.

Objective: To determine the potency (EC50) of the test compound as a VDR agonist.

Materials:

-

Reporter Cell Line: A human cell line (e.g., HEK293, MCF-7) stably or transiently co-transfected with:

-

An expression vector for the human VDR.

-

A reporter vector containing a luciferase gene downstream of a promoter with multiple VDREs.

-

-

Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.

-

Test Compound: 24,25-dihydroxyvitamin D2 at serial dilutions.

-

Positive Control: 1α,25(OH)₂D₃.

-

Lysis Buffer and Luciferase Assay Reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the reporter cells in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the test compound, positive control, or vehicle. Incubate for 18-24 hours.

-

Cell Lysis: Aspirate the medium and lyse the cells using the provided lysis buffer.

-

Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the log concentration of the test compound. Use a sigmoidal dose-response curve to determine the EC50 value.

Physiological Relevance and Effects on Gene Expression

While traditionally considered a catabolic product destined for excretion, emerging evidence for its D3 analog, 24,25-dihydroxyvitamin D3, suggests potential biological roles, particularly in bone and cartilage. Studies have indicated that 24,25(OH)₂D₃ may play a role in fracture healing and chondrocyte differentiation.[7]

The hormonal activity of 24,25(OH)₂D₂ is likely to be significantly lower than that of 1α,25(OH)₂D₂. Research comparing vitamin D2 and D3 metabolites has shown that D2 analogs generally exhibit lower binding affinity for both the VDR and the vitamin D binding protein (DBP).[8][9] This reduced affinity would translate to a lower capacity to induce VDR-mediated gene expression.

Any transcriptional effects of 24,25(OH)₂D₂ would be mediated by the VDR and would likely influence the expression of genes involved in:

-

Calcium Homeostasis: Regulating the expression of calcium channels (e.g., TRPV6) and calcium-binding proteins (e.g., calbindin).

-

Bone Metabolism: Influencing the expression of genes in osteoblasts, such as osteocalcin (B1147995) and RANKL.

-

Cell Proliferation and Differentiation: Modulating the expression of genes that control the cell cycle and differentiation in various tissues.

Conclusion

The hormonal potential of 24,25-dihydroxyvitamin D2 is an area that warrants further investigation. While it is generally considered to be a metabolite with low biological activity due to its presumed weak affinity for the Vitamin D Receptor, a comprehensive characterization using the detailed experimental protocols outlined in this guide is necessary to definitively determine its hormonal profile. The lack of specific quantitative data, such as Kd and EC50 values, highlights a significant knowledge gap. Future research focusing on the direct assessment of 24,25(OH)₂D₂'s interaction with the VDR and its impact on the transcriptome will be crucial in elucidating any potential physiological or pharmacological roles of this vitamin D2 metabolite. Such studies will be invaluable for researchers in the fields of endocrinology, bone biology, and drug development.

References

- 1. Validation of the 24,25-Dihydroxyvitamin D3 to 25-Hydroxyvitamin D3 Ratio as a Biomarker of 25-Hydroxyvitamin D3 Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radioligand receptor assay for 25-hydroxyvitamin D2/D3 and 1 alpha, 25-dihydroxyvitamin D2/D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Competitive protein binding assay for 24,25-dihydroxycholecalciferol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Update on biological actions of 1alpha,25(OH)2-vitamin D3 (rapid effects) and 24R,25(OH)2-vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential Responses to Vitamin D2 and Vitamin D3 Are Associated With Variations in Free 25-Hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

LC-MS/MS method for simultaneous quantification of vitamin D2 metabolites

An LC-MS/MS method for the simultaneous quantification of vitamin D2 and its primary metabolites, 25-hydroxyvitamin D2 and 1,25-dihydroxyvitamin D2, offers superior sensitivity and specificity compared to traditional immunoassay techniques.[1][2] This approach is considered the gold standard for accurately assessing vitamin D status, enabling researchers to distinguish between different forms and their metabolic products in a single analytical run.[2][3] The method's robustness is crucial for clinical research and drug development, where precise measurements are essential for understanding the pharmacokinetics and physiological effects of vitamin D supplementation.

Introduction

Vitamin D2 (ergocalciferol) is a fat-soluble pro-hormone primarily obtained from dietary supplements and plant-based sources.[4] Its metabolism in the body is a critical area of study in nutrition and medicine. The metabolic pathway involves sequential hydroxylation steps, first in the liver to form 25-hydroxyvitamin D2 (25(OH)D2), the major circulating form, and subsequently in the kidneys to produce the biologically active hormone 1,25-dihydroxyvitamin D2 (1,25(OH)2D2).[5][6] Accurate quantification of these metabolites is vital for evaluating vitamin D status and its relationship to various health outcomes.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high specificity, sensitivity, and capacity for multiplexing, allowing for the simultaneous measurement of multiple vitamin D metabolites.[3][7] This application note provides a detailed protocol for the simultaneous quantification of vitamin D2, 25(OH)D2, and 1,25(OH)2D2 in human serum or plasma using LC-MS/MS.

Vitamin D2 Metabolic Pathway

Vitamin D2 undergoes a two-step hydroxylation process to become biologically active. The initial step occurs in the liver, where the enzyme CYP2R1 converts Vitamin D2 into 25(OH)D2.[5] This is the primary circulating metabolite and is commonly used as a biomarker for vitamin D status. The second hydroxylation occurs mainly in the kidneys, where CYP27B1 converts 25(OH)D2 into the active form, 1,25(OH)2D2.[5][6] This active hormone plays a crucial role in calcium homeostasis. Both 25(OH)D2 and 1,25(OH)2D2 can be catabolized by the enzyme CYP24A1 into inactive forms.[4]

Principle of the Method

The analytical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection. The sample preparation step uses protein precipitation followed by liquid-liquid extraction (LLE) or supported liquid extraction (SLE) to isolate the vitamin D metabolites from the biological matrix and minimize interference.[1][8] Chromatographic separation is achieved using a reversed-phase C8 or C18 column, which separates the different metabolites based on their hydrophobicity.[8] Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[1]

Experimental Protocols

Materials and Reagents

-

Reference standards: Vitamin D2, 25(OH)D2, 1,25(OH)2D2

-

Internal standards (IS): Deuterated forms (e.g., Vitamin D2-d6, 25(OH)D2-d6)

-

Solvents: HPLC-grade methanol (B129727), acetonitrile (B52724), isopropanol, methyl-tert-butyl ether (MTBE), n-hexane[1][8]

-

Reagents: Formic acid, ammonium (B1175870) formate

-

Human serum/plasma (drug-free) for calibration curve and QCs

Standard and QC Preparation

-

Prepare individual stock solutions of each analyte and internal standard in methanol or ethanol.

-

Create a combined working standard solution by diluting the stock solutions.

-

Prepare calibration standards by spiking the combined working solution into drug-free serum/plasma to achieve a concentration range (e.g., 0.5 to 200 ng/mL).[3][8]

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

Sample Preparation Protocol

This protocol is based on a common protein precipitation followed by extraction method.[1][9]

-

Pipette 200 µL of serum/plasma sample, calibrator, or QC into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution. Vortex briefly.

-

Add 400 µL of ice-cold acetonitrile (or a mixture of methanol/isopropanol) to precipitate proteins.[1]

-

Vortex vigorously for 1 minute and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Transfer the supernatant to a clean tube for extraction.

-

For LLE: Add 1 mL of an immiscible organic solvent like hexane (B92381) or MTBE. Vortex for 2 minutes and centrifuge to separate the layers. Transfer the upper organic layer to a new tube.

-

For SLE: Load the supernatant from step 5 onto an SLE plate and allow it to absorb. Elute the analytes with an appropriate solvent (e.g., MTBE).[1][10]

-

Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at 40-50 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water).[1] Vortex to dissolve, and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

The following tables summarize typical instrument conditions. Optimization may be required based on the specific instrument used.

Table 1: Liquid Chromatography Parameters

| Parameter | Value | Reference |

|---|---|---|

| LC System | UPLC/HPLC System | [1][8] |

| Column | Reversed-phase C8 or C18 (e.g., 2.1 x 100 mm, <3 µm) | [8] |

| Column Temp. | 40 - 60 °C | [1] |

| Mobile Phase A | Water with 0.1% Formic Acid | [3] |

| Mobile Phase B | Methanol with 0.1% Formic Acid | [3] |

| Flow Rate | 0.3 - 0.5 mL/min | [8] |

| Injection Vol. | 10 - 40 µL | [8][11] |

| Gradient | Start at 50-80% B, ramp to 95-100% B, hold, then re-equilibrate | [8] |

| Run Time | 5 - 10 minutes |[1] |

Table 2: Mass Spectrometry Parameters

| Parameter | Value | Reference |

|---|---|---|

| MS System | Triple Quadrupole Mass Spectrometer | [1][8] |

| Ionization Mode | ESI+ or APCI+ | [1][11] |

| Capillary Voltage | ~3.5 - 4.0 kV | [1] |

| Desolvation Temp. | 450 - 550 °C | [1] |

| Scan Type | Multiple Reaction Monitoring (MRM) |[11] |

Table 3: Example MRM Transitions for Vitamin D2 Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

|---|---|---|---|---|

| Vitamin D2 | 397.3 | 271.2 | 15 - 25 | [12] |

| 25(OH)D2 | 413.3 | 355.3 | 10 - 20 | [8][12] |

| 1,25(OH)2D2 | 429.3 | 371.3 | 12 - 22 | [12] |

| Vitamin D2-d6 (IS) | 403.4 | 277.2 | 15 - 25 | [13] |

| 25(OH)D2-d6 (IS) | 419.4 | 361.3 | 10 - 20 | N/A |

Note: Product ions and collision energies should be optimized empirically for the specific instrument being used.

Method Validation Summary

A fully validated method should demonstrate acceptable performance for linearity, sensitivity, accuracy, precision, and recovery, according to regulatory guidelines.

Table 4: Typical Method Performance Characteristics

| Parameter | Typical Acceptance Criteria | Reference |

|---|---|---|

| Linearity (R²) | > 0.99 | [11] |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10; Precision < 20%; Accuracy ± 20% | [8][11] |

| Intra- & Inter-day Precision (%CV) | < 15% (except at LLOQ, < 20%) | [3][12] |

| Intra- & Inter-day Accuracy (%Bias) | Within ± 15% (except at LLOQ, ± 20%) | [3][12] |

| Extraction Recovery | Consistent, precise, and reproducible (e.g., >75%) |[12][13] |

Conclusion

This application note outlines a robust and sensitive LC-MS/MS method for the simultaneous quantification of Vitamin D2 and its key metabolites. The protocol, including detailed sample preparation and optimized instrument parameters, provides a reliable framework for researchers in clinical and pharmaceutical settings. The superior selectivity and accuracy of this method make it an indispensable tool for advancing our understanding of vitamin D metabolism and its role in human health and disease.[1][7]

References

- 1. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 3. A Simultaneous Extraction/Derivatization Strategy for Quantitation of Vitamin D in Dried Blood Spots Using LC–MS/MS: Application to Biomarker Study in Subjects Tested for SARS-CoV-2 | MDPI [mdpi.com]

- 4. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 9. Fast LC-MS-MS Analysis of 25-Hydroxyvitamin D2 and 25-Hydroxyvitamin D3 [sigmaaldrich.com]

- 10. data.biotage.co.jp [data.biotage.co.jp]

- 11. annexpublishers.com [annexpublishers.com]

- 12. An LC-MS/MS Method for Analysis of Vitamin D Metabolites and C3 Epimers in Mice Serum: Oral Supplementation Compared to UV Irradiation | MDPI [mdpi.com]

- 13. Determination of ergocalciferol in human plasma after Diels-Alder derivatization by LC–MS/MS and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 24,25-Dihydroxyvitamin D2 Extraction from Serum Samples

Introduction